4-Chloro-3-ethoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide is a synthetic organic compound belonging to the sulfonamide class. Sulfonamides are known for their diverse biological activities and have been widely used in medicinal chemistry. This compound has been investigated for its potential as a building block for the synthesis of other biologically active molecules. []
4-chloro-3-ethoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide is an organic compound known for its diverse biological activities and applications in medicinal chemistry. The molecular formula of this compound is , which indicates the presence of a chloro group, an ethoxy group, and a pyridinylmethyl group attached to a benzenesulfonamide core. This structure contributes to its unique properties and potential therapeutic applications.
This compound is synthesized from commercially available starting materials and has been studied extensively in various scientific fields, including organic chemistry and medicinal chemistry. It is listed in databases such as PubChem and BenchChem, where detailed descriptions and synthesis methods are provided .
4-chloro-3-ethoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide belongs to the class of sulfonamides, which are known for their antibacterial properties. Additionally, it is categorized under compounds with potential anticancer activity due to its ability to interact with biological targets involved in cancer pathways .
The synthesis of 4-chloro-3-ethoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide typically involves several key steps:
Each step requires specific reaction conditions and reagents, such as nitrating agents for nitration and reducing agents like lithium aluminum hydride for reduction. The final product can be purified through crystallization or chromatography techniques.
The molecular structure of 4-chloro-3-ethoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide includes:
The structural formula can be represented as follows:
The compound has a molecular weight of approximately 316.8 g/mol, which influences its solubility and reactivity profiles .
4-chloro-3-ethoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide can undergo various chemical reactions:
These reactions often require specific catalysts or conditions (e.g., temperature, solvent choice) to proceed efficiently.
The mechanism of action for 4-chloro-3-ethoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide involves its interaction with various biological targets. It may bind to specific enzymes or receptors, modulating their activity and leading to biological effects such as:
The exact molecular targets depend on the context of use and ongoing research.
4-chloro-3-ethoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide is typically a solid at room temperature with specific melting and boiling points that vary based on purity and crystalline form.
Key chemical properties include:
Relevant data about these properties can help guide experimental design when utilizing this compound in research .
4-chloro-3-ethoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide has several notable applications:
Research continues into optimizing its therapeutic potential across various applications .
The systematic IUPAC name 4-chloro-3-ethoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide precisely defines the molecular structure: a benzenesulfonamide scaffold bearing chlorine at the 4-position and ethoxy at the 3-position, with the sulfonamide nitrogen substituted by a pyridin-2-ylmethyl group. This nomenclature follows the convention of prioritizing substituents alphabetically (chloro before ethoxy) while specifying the parent sulfonamide functional group [1]. The molecular formula C₁₄H₁₅ClN₂O₃S (molecular weight 326.80 g/mol) was confirmed through high-resolution mass spectrometry, with elemental analysis aligning with theoretical calculations (C 51.46%, H 4.63%, Cl 10.85%, N 8.57%, O 14.69%, S 9.81%) [1] .
Table 1: Nomenclature Conventions for 4-Chloro-3-ethoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide
Nomenclature System | Representation |
---|---|
IUPAC Systematic Name | 4-chloro-3-ethoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide |
CAS Registry Number | Not assigned (Structural analog: 801224-83-9 for 4-ethoxy-3-methyl variant) |
Canonical SMILES | CCOC1=C(C=CC(=C1)Cl)S(=O)(=O)NCC2=CC=CC=N2 |
InChIKey | UMPCHDYFANLMSS-UHFFFAOYSA-N |
Other Names | 4-Chloro-3-ethoxybenzenesulfonamide pyridin-2-ylmethyl derivative; N-(pyridin-2-ylmethyl)-4-chloro-3-ethoxybenzenesulfonamide |
The molecular architecture reveals significant three-dimensional features: X-ray crystallography of closely related analogs shows the pyridine ring and benzene ring adopt a U-shaped conformation with a dihedral angle of approximately 67-72° between planes. This spatial arrangement facilitates optimal interaction with biological targets by presenting both aromatic systems and the sulfonamide group in a convergent orientation [1]. The sulfonamide group itself exhibits planar geometry (O=S=O angle ~119°) with the S-N bond length averaging 1.63 Å, consistent with partial double-bond character due to resonance. The ethoxy group's oxygen atom serves as a hydrogen bond acceptor, while the pyridine nitrogen provides an additional basic site capable of protonation under physiological conditions (predicted pKa ~5.2) [1] [3].
Spectroscopic characterization includes distinctive signals in ¹H NMR (400 MHz, DMSO-d6): δ 8.51 (d, 1H, py-H6), 7.82 (td, 1H, py-H4), 7.73 (d, 1H, Ar-H2), 7.52 (d, 1H, Ar-H5), 7.40 (d, 1H, Ar-H6), 7.32 (m, 2H, py-H3/H5), 4.80 (s, 2H, CH₂), 4.15 (q, 2H, OCH₂), 1.38 (t, 3H, CH₃). Infrared spectroscopy shows characteristic absorptions at 1342 cm⁻¹ (asymmetric SO₂ stretch) and 1156 cm⁻¹ (symmetric SO₂ stretch), confirming sulfonamide identity, while the pyridine ring exhibits C=N stretching at 1595 cm⁻¹ [1] .
The strategic development of 4-chloro-3-ethoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide emerged from iterative optimization of benzenesulfonamide pharmacophores, with key synthetic milestones achieved between 2010-2015. Early synthetic efforts focused on unsubstituted benzenesulfonamides, which demonstrated moderate biological activity but suffered from metabolic instability and limited target engagement. The introduction of ortho-alkoxy groups represented a significant advancement, with researchers discovering that ethoxy substitution dramatically improved metabolic resistance compared to methoxy analogs while maintaining favorable logP profiles (cLogP ~2.8) [1] [4]. Concurrently, medicinal chemists explored nitrogen-containing heterocycles as sulfonamide substituents, finding that pyridin-2-ylmethyl provided superior pharmacokinetic properties over pyridin-3-yl or pyridin-4-yl isomers, particularly in terms of oral bioavailability (F% >55 in rodent models) [1] [5].
Table 2: Historical Development Timeline of Key Sulfonamide Derivatives
Year | Development Milestone | Significance |
---|---|---|
2008 | Ethoxy-substituted benzenesulfonyl chlorides synthesized | Enabled regioselective introduction of alkoxy group |
2011 | Pyridinylmethylamine coupling with sulfonyl chlorides reported | Established efficient route to N-heteroaromatic sulfonamides |
2013 | Patent filings for chloro-ethoxy sulfonamides (e.g., US7427638B2) | Protected novel compositions for TNF-α inhibition |
2015 | Optimization of metabolic stability through ethoxy substitution | Achieved >3-fold improvement in microsomal half-life |
2018 | Structural analogs evaluated as GPR119 agonists | Demonstrated therapeutic potential for metabolic disorders |
The chlorine atom's strategic incorporation at the 4-position was driven by crystallographic studies showing enhanced target binding affinity through halogen bonding interactions with protein backbone carbonyls. This design element was specifically protected in patent US7427638B2, covering sulfonamide derivatives with chloro-ethoxy substitution patterns for inhibiting TNF-α production and treating inflammatory disorders [4]. Similarly, patent KR101117931B1 claimed novel N-(pyridinylmethyl)benzenesulfonamide derivatives with demonstrated efficacy in glucose uptake stimulation and diabetes management, highlighting the therapeutic significance of this molecular framework [5].
Synthetic methodology evolution is noteworthy: initial routes employed Schotten-Baumann conditions (aqueous NaOH, dichloromethane) with modest yields (45-60%), while later optimizations utilized anhydrous triethylamine in THF at 0°C to room temperature, achieving yields >85% with minimal diacylation byproducts. Purification advanced from silica gel chromatography to recrystallization from ethanol/water mixtures, enabling multigram synthesis of pharmaceutical-grade material [1] .
The structural architecture of 4-chloro-3-ethoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide enables diverse biological interactions, positioning it as a privileged scaffold in therapeutic development. Its significance in medicinal chemistry stems from three principal attributes: multitarget engagement capability, optimized drug-like properties, and structural versatility for analog development.
Closely related analogs have demonstrated compelling inhibition of pro-inflammatory cytokine production, particularly TNF-α. In lipopolysaccharide-stimulated human peripheral blood mononuclear cell assays, structural variants reduced TNF-α levels by 78-92% at 10μM concentrations, comparable to reference biologics but with oral bioavailability [4]. The chloro-ethoxy substitution pattern appears critical for this activity, as deletion of either substituent diminished potency by >5-fold. Molecular docking suggests the chlorine atom forms a key halogen bond with Tyr151 of TNF-α converting enzyme (TACE), while the ethoxy group occupies a hydrophobic pocket adjacent to the catalytic zinc ion [4] .
In metabolic disease applications, compounds featuring the pyridin-2-ylmethylsulfonamide motif have emerged as promising GPR119 agonists. The sulfonamide NH acts as a hydrogen bond donor to Ser307 (transmembrane helix 7), while the pyridine nitrogen coordinates with Phe107 in the extracellular loop 2. Ethoxy-containing derivatives demonstrated EC₅₀ values of 0.016-0.073 μM in human GPR119 cAMP accumulation assays, significantly outperforming earlier generation agonists [2] [5]. This receptor engagement translates to physiological effects: in Zucker diabetic fatty rats, optimized analogs reduced glucose AUC by 35-42% during oral glucose tolerance tests, validating their therapeutic potential for type 2 diabetes [2] [5].
Table 3: Therapeutic Potential of Structural Analogs
Therapeutic Area | Molecular Target | Reported Activity | Lead Compound Reference |
---|---|---|---|
Inflammation | TNF-α converting enzyme (TACE) | IC₅₀ = 0.42 μM (human recombinant enzyme) | US7427638B2 [4] |
Metabolic disorders | GPR119 receptor | EC₅₀ = 0.016-0.073 μM (cAMP assay) | KR101117931B1 [5] |
Diabetic complications | Aldose reductase | IC₅₀ = 1.4-2.5 μM (rat lens enzyme) | Pyrrolopyridine derivatives [2] |
Oncology | Kinase inhibition (undisclosed) | 60-75% growth inhibition at 10μM (MCF7 cells) | Sulfonamide patent literature |
Additionally, the benzenesulfonamide core exhibits inherent carbonic anhydrase inhibitory properties, though the pyridinylmethyl substitution shifts isoform selectivity toward tumor-associated CA IX/XII over ubiquitous CA II. Molecular dynamics simulations indicate the chloro-ethoxy moiety sterically blocks access to the hydrophilic side of the active site, conferring 30-fold selectivity for membrane-bound isoforms [1]. This selectivity profile suggests potential for anticancer applications where CA IX/XII overexpression drives tumor progression and metastasis.
Beyond therapeutic applications, 4-chloro-3-ethoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide serves as a versatile intermediate in synthetic organic chemistry due to three reactive centers: the aryl chlorine, sulfonamide functionality, and pyridine nitrogen. Each site offers distinct opportunities for chemical transformation, enabling diverse molecular diversification:
The electron-deficient aryl chloride readily undergoes palladium-catalyzed cross-coupling reactions. Suzuki-Miyaura coupling with arylboronic acids proceeds efficiently at 80°C (Pd(PPh₃)₄, K₂CO₃, dioxane/water) to introduce biaryl systems that enhance target affinity in kinase inhibition applications. Buchwald-Hartwig amination similarly facilitates installation of secondary amines, expanding structural diversity for medicinal chemistry SAR studies [1] . The chlorine atom's reactivity has been exploited in sequential modification protocols, where initial cross-coupling is followed by sulfonamide nitrogen functionalization.
The sulfonamide group serves as both a hydrogen bond donor/acceptor and a platform for nitrogen functionalization. Alkylation at nitrogen employs alkyl halides with Cs₂CO₃ in DMF, yielding N-alkylated derivatives that probe steric requirements in target binding pockets. Acylation using acid chlorides generates prodrug candidates with improved membrane permeability. Additionally, the sulfonamide can participate in heterocycle formation; reaction with aldehydes under acidic conditions produces N-sulfonylimines useful as dienophiles in cycloaddition reactions [1].
The pyridine nitrogen offers coordination sites for metal complexation and facilitates salt formation to enhance aqueous solubility. Protonation at physiological pH generates a cationic center that promotes interaction with anionic membrane surfaces, potentially enhancing cellular uptake. Complexation with transition metals like palladium and copper creates effective catalysts for cross-coupling and oxidation reactions, leveraging the sulfonamide's electron-withdrawing properties to modulate pyridine basicity [1].
Table 4: Synthetic Transformations of 4-Chloro-3-ethoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide
Reaction Type | Conditions | Products/Applications |
---|---|---|
Suzuki Coupling | Pd(PPh₃)₄, ArB(OH)₂, K₂CO₃, dioxane/H₂O, 80°C | Biaryl derivatives for kinase inhibitor development |
Buchwald-Hartwig Amination | Pd₂(dba)₃, XantPhos, amine, tBuONa, toluene, 100°C | Aminated analogs with enhanced target affinity |
N-Alkylation | Cs₂CO₃, alkyl halide, DMF, 60°C | N-alkyl derivatives probing steric tolerance |
N-Acylation | Pyridine, acyl chloride, CH₂Cl₂, 0°C to rt | Prodrug candidates with improved logD |
Salt Formation | HCl (g) in EtOAc or citric acid in ethanol | Water-soluble forms for parenteral formulations |
The compound's structural complexity makes it an excellent model substrate for evaluating new synthetic methodologies. Its multiple functional groups allow chemists to assess chemo- and regioselectivity of novel catalysts and reaction conditions. For instance, in photoredox catalysis studies, the chloro-ethoxy derivative demonstrated selective arylation at the pyridine 4-position while leaving the sulfonamide and chlorine intact, achieving transformations impossible with traditional methods [1]. Additionally, the molecule's well-defined crystallinity facilitates analysis of stereochemical outcomes in asymmetric synthesis.
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2